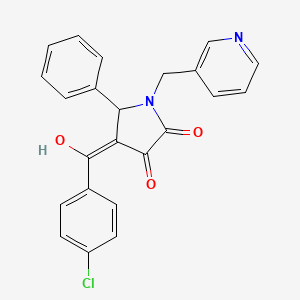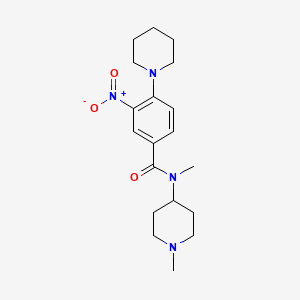![molecular formula C28H40N2O7S2 B3963293 4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine)](/img/structure/B3963293.png)
4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine)
Descripción general
Descripción
'4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine)' is a chemical compound that belongs to the class of sulfonylureas. It is a potent inhibitor of ATP-sensitive potassium channels (KATP) and has been used in scientific research to investigate the role of KATP channels in various physiological processes.
Mecanismo De Acción
'4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine)' acts as a potent inhibitor of 4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine) channels by binding to the sulfonylurea receptor subunit (SUR) of the channel complex. This binding leads to a conformational change in the channel, resulting in the closure of the channel pore and inhibition of K+ ion efflux. This inhibition leads to depolarization of the cell membrane and activation of voltage-gated calcium channels, resulting in an increase in intracellular calcium concentration and subsequent cellular responses.
Biochemical and physiological effects
The inhibition of 4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine) channels by '4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine)' has been shown to modulate insulin secretion, cardiac contractility, and vascular tone. In pancreatic beta cells, the inhibition of 4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine) channels leads to depolarization of the cell membrane and subsequent activation of voltage-gated calcium channels, resulting in an increase in intracellular calcium concentration and subsequent insulin secretion. In cardiac myocytes, the inhibition of 4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine) channels leads to an increase in intracellular calcium concentration and subsequent increase in cardiac contractility. In vascular smooth muscle cells, the inhibition of 4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine) channels leads to depolarization of the cell membrane and subsequent contraction, resulting in an increase in vascular tone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
'4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine)' is a potent and selective inhibitor of 4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine) channels, making it a valuable tool for investigating the role of 4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine) channels in various physiological processes. However, its potency and selectivity may also limit its use in some experiments, as it may lead to off-target effects and non-specific inhibition of other ion channels. Additionally, the use of '4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine)' may require specialized equipment and expertise, as it is a toxic and reactive compound that requires careful handling and storage.
Direcciones Futuras
May include the development of more selective and potent 4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine) channel inhibitors, as well as the investigation of the role of 4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine) channels in disease states such as diabetes, heart failure, and hypertension. Additionally, the use of '4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine)' in the development of novel therapeutics targeting 4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine) channels may also be explored.
Aplicaciones Científicas De Investigación
'4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine)' has been used in scientific research to investigate the role of 4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine) channels in various physiological processes. 4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine) channels are present in various tissues such as the heart, pancreas, and skeletal muscle, and play a crucial role in regulating cellular metabolism and function. The inhibition of 4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine) channels by '4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine)' has been shown to modulate insulin secretion, cardiac contractility, and vascular tone.
Propiedades
IUPAC Name |
4-[2-[4-[4-[2-(2,6-dimethylmorpholin-4-yl)ethylsulfonyl]phenoxy]phenyl]sulfonylethyl]-2,6-dimethylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2O7S2/c1-21-17-29(18-22(2)35-21)13-15-38(31,32)27-9-5-25(6-10-27)37-26-7-11-28(12-8-26)39(33,34)16-14-30-19-23(3)36-24(4)20-30/h5-12,21-24H,13-20H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEYPEATOQVAIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)CCN4CC(OC(C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-allyl-2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3963212.png)
![5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(2-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3963214.png)
![ethyl {3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3963219.png)


![2-[(1,3-benzodioxol-5-ylmethyl)thio]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B3963239.png)


![N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3963273.png)


![6-amino-3-tert-butyl-4-(3-furyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3963288.png)
![3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3963294.png)
![6-amino-4-(4-butoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3963300.png)